1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(oxolane-3-carbonyl)-1,4-diazepane
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Overview
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(oxolane-3-carbonyl)-1,4-diazepane is a complex heterocyclic compound It features a triazolopyridazine core fused with a diazepane ring and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(oxolane-3-carbonyl)-1,4-diazepane typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the triazolopyridazine core can be synthesized by cyclizing hydrazinyl derivatives with ortho esters . The diazepane ring is then introduced through nucleophilic substitution reactions, often using halogenated intermediates . The oxolane moiety is incorporated via esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability . Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(oxolane-3-carbonyl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated intermediates are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated intermediates, amines, thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Scientific Research Applications
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(oxolane-3-carbonyl)-1,4-diazepane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(oxolane-3-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with GABA receptors, leading to various biological effects . The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its diverse pharmacological activities.
1,2,3-Triazolo[4,5-b]pyrazine: Used in medicinal chemistry for its enzyme inhibitory properties.
6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline: Investigated for its kinase inhibition.
Uniqueness
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(oxolane-3-carbonyl)-1,4-diazepane is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a triazolopyridazine core with a diazepane ring and an oxolane moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-12-17-18-14-3-4-15(19-22(12)14)20-6-2-7-21(9-8-20)16(23)13-5-10-24-11-13/h3-4,13H,2,5-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQFVZFSFTUVQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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